Ethyl 2-phenylquinoline-3-carboxylate
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Overview
Description
Ethyl 2-phenylquinoline-3-carboxylate is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-phenylquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of aniline, benzaldehyde, and ethyl propiolate in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out in 1,2-dichloroethane at 80°C for several hours, followed by purification through column chromatography .
Another method involves the use of nickel acetate and 2,2’-bipyridine as catalysts in N,N-dimethylformamide. The reaction is conducted under an inert atmosphere at 40°C for 12 hours, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline-3-carboxylic acid, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Ethyl 2-phenylquinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as topoisomerases, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and can result in cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate
- Ethyl 2-chloroquinoline-3-carboxylate
- Methyl 2-phenylquinoline-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader range of biological activities, making it a versatile compound for various applications .
Properties
CAS No. |
30160-12-4 |
---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
ethyl 2-phenylquinoline-3-carboxylate |
InChI |
InChI=1S/C18H15NO2/c1-2-21-18(20)15-12-14-10-6-7-11-16(14)19-17(15)13-8-4-3-5-9-13/h3-12H,2H2,1H3 |
InChI Key |
ATUPEWQJOFWXMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |
Origin of Product |
United States |
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